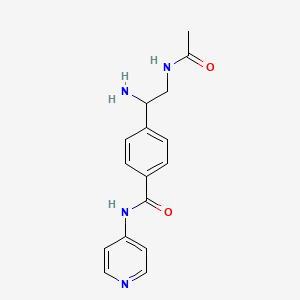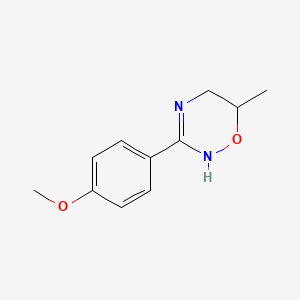![molecular formula C29H30NP B14182052 2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine CAS No. 919091-18-2](/img/structure/B14182052.png)
2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a diphenylphosphanyl group and a 2,6-di(propan-2-yl)phenyl group. Compounds like this are often used in coordination chemistry and catalysis due to their ability to form stable complexes with transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Diphenylphosphanyl Group: This step often involves the reaction of a pyridine derivative with a diphenylphosphine reagent under controlled conditions.
Substitution with 2,6-di(propan-2-yl)phenyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions may target the pyridine ring or the phosphanyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
Phosphine Oxides: From oxidation reactions.
Reduced Pyridine Derivatives: From reduction reactions.
Substituted Aromatic Compounds: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as ligands in transition metal catalysis for various organic transformations.
Coordination Chemistry: Forms stable complexes with metals, useful in studying metal-ligand interactions.
Biology and Medicine
Drug Development: Potential use in the design of new pharmaceuticals due to its ability to interact with biological molecules.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or magnetism.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine largely depends on its role in a given application. As a ligand, it can coordinate to metal centers, influencing the reactivity and stability of the metal complex. The molecular targets and pathways involved would vary based on the specific metal and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylphosphanyl)pyridine: Lacks the 2,6-di(propan-2-yl)phenyl group.
6-(Diphenylphosphanyl)-2-phenylpyridine: Similar structure but with different substituents.
Uniqueness
2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine is unique due to its specific substitution pattern, which can influence its steric and electronic properties, making it suitable for specific catalytic and coordination applications.
Propriétés
Numéro CAS |
919091-18-2 |
|---|---|
Formule moléculaire |
C29H30NP |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
[6-[2,6-di(propan-2-yl)phenyl]pyridin-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C29H30NP/c1-21(2)25-17-11-18-26(22(3)4)29(25)27-19-12-20-28(30-27)31(23-13-7-5-8-14-23)24-15-9-6-10-16-24/h5-22H,1-4H3 |
Clé InChI |
FOTBRZYARZZSLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=NC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
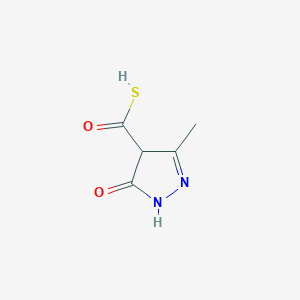
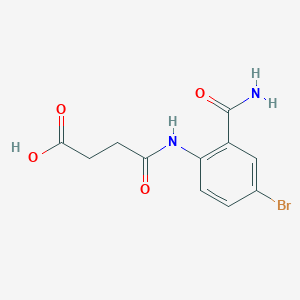
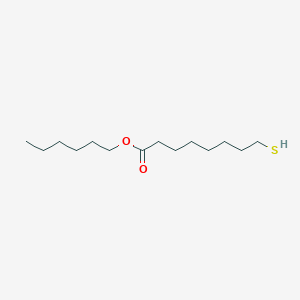
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)

![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
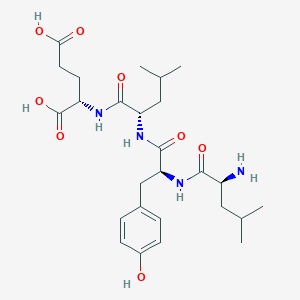
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
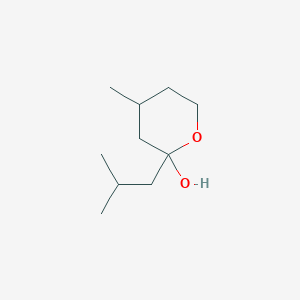
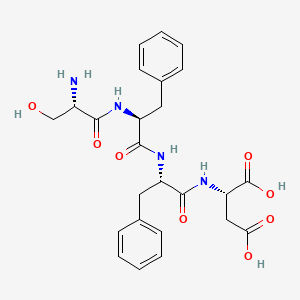
![2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid](/img/structure/B14182035.png)
